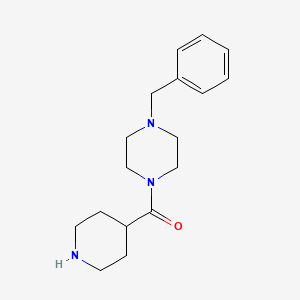

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine

Overview

Description

“1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine” is an organic compound with the linear formula C16H25N3 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of recent research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-5,16-17H,6-14H2 . Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 259.39 . More specific properties like melting point, boiling point, and density were not found in the search results .Scientific Research Applications

Metabolism and Enzyme Interaction

1-Benzyl-4-(piperidin-4-ylcarbonyl)piperazine derivatives have been studied for their metabolic pathways and interactions with enzymes. For instance, the oxidative metabolism of Lu AA21004, a novel antidepressant, involves cytochrome P450 enzymes, highlighting the complexity of metabolic transformations for piperazine derivatives in the human body (Hvenegaard et al., 2012).

Synthesis and Structural Analysis

Novel synthetic routes have been developed for benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, which have potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. This demonstrates the importance of structural analysis and synthesis in drug discovery (Wu et al., 2014).

Therapeutic Potential

The therapeutic applications of piperazine derivatives extend to central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects. This underscores the versatility of piperazine scaffolds in addressing a range of central nervous system disorders (Brito et al., 2018).

Anticonvulsant and Antineoplastic Activities

Some piperazine derivatives have shown significant anticonvulsant activity, suggesting their potential in developing new treatments for epilepsy. Additionally, the antineoplastic properties of flumatinib, an ALK inhibitor, were explored, including its metabolism in chronic myelogenous leukemia patients, demonstrating the role of such compounds in cancer therapy (Rybka et al., 2017; Gong et al., 2010).

Antifungal and Antimicrobial Properties

The synthesis of novel 1,2,4-triazines with antifungal properties showcases the potential of piperazine derivatives in combating fungal infections. These findings highlight the broad spectrum of biological activities possessed by piperazine-based compounds (Sangshetti & Shinde, 2010).

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O/c21-17(16-6-8-18-9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-5,16,18H,6-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOVHDBEXKOVET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)

![N-(2,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2896296.png)

![Benzo[d]thiazol-6-yl(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2896301.png)

![7-chloro-2-[({4-[(4-chlorobenzyl)amino]quinazolin-2-yl}thio)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2896306.png)